molecular formula C27H30N4O5 B2905189 1-(3-cyano-6-ethoxyquinolin-4-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-4-carboxamide CAS No. 1226436-46-9

1-(3-cyano-6-ethoxyquinolin-4-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-4-carboxamide

Cat. No.: B2905189
CAS No.: 1226436-46-9
M. Wt: 490.56
InChI Key: HMABEKLKMBCPCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-cyano-6-ethoxyquinolin-4-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C27H30N4O5 and its molecular weight is 490.56. The purity is usually 95%.
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Scientific Research Applications

Insecticidal and Aphidicidal Activities

Pyridine Derivatives as Insecticides

Pyridine derivatives, including compounds with cyano and ethoxy groups similar to the specified compound, have been synthesized and tested for their toxicity against cowpea aphid. One compound demonstrated insecticidal activity about fourfold that of acetamiprid, a known insecticide, while others showed moderate to strong aphidicidal activities (E. A. Bakhite et al., 2014).

Antimicrobial Activities

Fluoroquinolone-based 4-Thiazolidinones

Title compounds were synthesized from a lead molecule, demonstrating the potential of quinoline derivatives for developing new antimicrobial agents. These compounds were tested for antifungal and antibacterial activities, establishing a precedent for research into quinoline-based compounds as antimicrobial agents (N. Patel & S. D. Patel, 2010).

Anticancer Research

Mechanistic Study of a Quinoline Compound

A study focused on a quinoline compound's ability to induce apoptosis in cancer cells and inhibit tumor growth, highlighting the potential of quinoline derivatives in anticancer research. The compound interacted with p68 RNA helicase, playing a vital role in cell proliferation and tumor progression (Y. Lee et al., 2013).

Neurokinin Receptor Affinity

Quinoline Tachykinin Receptor Antagonists

This research illustrates the development of quinoline-based compounds as antagonists for neurokinin receptors, suggesting potential applications in treating neurological disorders. Chemical modifications of a 2-phenylquinoline template led to compounds with significant affinity and selectivity for neurokinin-2 and neurokinin-3 receptors, useful for elucidating the therapeutic potential of selective receptor antagonists (F. Blaney et al., 2001).

Properties

IUPAC Name

1-(3-cyano-6-ethoxyquinolin-4-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N4O5/c1-5-36-20-6-7-22-21(14-20)25(18(15-28)16-29-22)31-10-8-17(9-11-31)27(32)30-19-12-23(33-2)26(35-4)24(13-19)34-3/h6-7,12-14,16-17H,5,8-11H2,1-4H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMABEKLKMBCPCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C(=CN=C2C=C1)C#N)N3CCC(CC3)C(=O)NC4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.